molecular formula C16H22ClN3O2 B570272 Hydroxytebuconazole CAS No. 212267-64-6

Hydroxytebuconazole

Cat. No.: B570272
CAS No.: 212267-64-6
M. Wt: 323.821
InChI Key: OIKHXEKXIIAQKY-UHFFFAOYSA-N
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Description

Hydroxytebuconazole, with the CAS Number 212267-64-6 and molecular formula C16H22ClN3O2, is a key reference standard in environmental and toxicological research. It is scientifically recognized as the primary metabolite of the widely used triazole fungicide, Tebuconazole . Studies in HepG2 cell lines indicate that while the parent compound Tebuconazole induces mitochondrial dysfunction and oxidative stress, this compound itself may not play a significant role in the observed hepatotoxicity, providing crucial insight into the fungicide's environmental behavior and metabolic pathway . Its primary research value lies in elucidating the metabolic fate of Tebuconazole in biological systems, which is vital for comprehensive risk assessment . Researchers utilize this compound in analytical methods development for the detection and quantification of pesticide residues and their transformation products in various matrices. This product is provided as a solution in acetonitrile and is intended For Research Use Only. It is strictly prohibited for any personal, diagnostic, or therapeutic uses.

Properties

IUPAC Name

5-(4-chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-15(2,10-21)16(22,9-20-12-18-11-19-20)8-7-13-3-5-14(17)6-4-13/h3-6,11-12,21-22H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKHXEKXIIAQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891627
Record name 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212267-64-6
Record name 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane. By inhibiting the production of ergosterol, the compound causes instability and eventual rupture of the cell membrane, leading to cell death. This action results in the effective control of various fungal pathogens.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment can affect the metabolism of tebuconazole. Additionally, factors such as temperature, pH, and moisture levels can influence the stability and efficacy of the compound.

Biological Activity

Hydroxytebuconazole is a metabolite of the fungicide tebuconazole, which belongs to the triazole class of fungicides. This compound has garnered attention due to its potential biological activity, including its effects on various organisms and its metabolic pathways. This article synthesizes findings from diverse research studies to elucidate the biological activity of this compound, focusing on its metabolism, toxicity, and environmental impact.

Metabolism and Biotransformation

This compound is primarily formed through the biotransformation of tebuconazole. In vitro studies have demonstrated that this compound increases in concentration over time when tebuconazole is applied to plant cultures. Specifically, in a study involving callus cultures of Cannabis sativa, this compound showed a continuous increase in intensity over a 21-day incubation period, indicating its stability and persistence as a metabolite .

The metabolic pathway of tebuconazole involves several steps:

  • Oxidation : The methyl group in the butyl chain undergoes oxidation to form this compound.
  • Conjugation : this compound can then be conjugated to form glucuronide and sulfate conjugates, which are excreted via urine .

Environmental Impact

This compound's presence in the environment raises concerns about its ecological impact:

  • Persistence : Environmental studies have shown that this compound can persist in water samples alongside its parent compound, tebuconazole. This persistence raises questions about long-term exposure risks for aquatic organisms .
  • Effects on Non-target Organisms : Research indicates that triazole fungicides can affect non-target organisms, including beneficial soil microbes and plants. The ecological risks associated with this compound are similar to those observed with other triazoles, where low concentrations can disrupt microbial communities .

Case Studies and Research Findings

Several case studies highlight the implications of this compound exposure:

  • Case Study on Hepatotoxicity : A 48-year-old male developed hepatitis after exposure to tebuconazole during agricultural activities. His symptoms resolved after cessation of exposure, underscoring the need for protective measures when handling such fungicides .
  • Environmental Monitoring : A study monitored water samples for the presence of this compound and found it alongside tebuconazole. The findings suggest that agricultural runoff could lead to contamination of water bodies, potentially affecting aquatic life .
  • Health Effects in Agricultural Workers : A review of health outcomes among farmworkers exposed to pesticides indicated that while many pesticides were linked to adverse health effects, specific data on this compound remains limited. However, it is essential to consider it within the broader context of pesticide exposure risks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The triazole ring is a common structural motif in antifungal agents, conferring target specificity against fungal cytochrome P450 enzymes. Hydroxytebuconazole shares this feature with other triazole derivatives but distinguishes itself through hydroxylation. Below is a comparative analysis of key compounds:

Compound Structural Features Antifungal Activity Analytical Methods Environmental/Clinical Relevance
This compound Tebuconazole derivative with hydroxyl substitution Limited direct data; inferred activity as a TP. May contribute additively to parent drug efficacy . QToF-MS with energy ramps (10–45 eV); requires "blended" predicted spectra . Environmental pollutant; detected in hydrosystems .
Hydroxyitraconazole Metabolite of itraconazole (triazole derivative) Comparable activity to parent drug; clinical bioassays sum itraconazole + metabolite . HPLC-based bioassays; clinical plasma concentration monitoring . Clinically relevant; used in systemic fungal infections .
Tebuconazole Parent compound: triazole ring, chlorophenyl group High agricultural antifungal activity; inhibits ergosterol synthesis. LC-MS/MS, GC-MS; well-established spectral libraries . Agricultural fungicide; environmental persistence .
Fluconazole Difluorophenyl-triazole structure Broad-spectrum antifungal; used in human candidiasis and cryptococcal meningitis. NMR, X-ray crystallography; synthetic derivatives analyzed via HPLC . Clinical first-line therapy; resistance mechanisms documented .
Tioconazole Imidazole-triazole hybrid structure Topical antifungal; treats dermatophytosis and vulvovaginal candidiasis. NMR, FTIR, and HPLC for raw material characterization . Limited to topical applications; low systemic absorption .
Hydroxytriclabendazole Hydroxylated benzimidazole (not a triazole) Anthelmintic activity; targets liver flukes. Reference standards available for HPLC; structural analogs studied . Veterinary use; environmental residues in livestock areas .

Analytical Challenges

This compound’s identification is hindered by the absence of its spectra in databases like MassBank. In contrast, tebuconazole and fluconazole benefit from well-characterized reference data. Energy-ramped MS (10–45 eV) improves this compound detection by revealing more fragments than fixed-energy methods, a strategy less critical for clinically established triazoles .

Preparation Methods

In Vitro Metabolic Pathways

Hydroxytebuconazole is predominantly generated through the metabolic activity of plant cell cultures, as demonstrated in Cannabis sativa callus systems. These cultures enzymatically hydroxylate tebuconazole at the tertiary butyl group, forming the (α-hydroxy-α-tert-butyl) derivative. The process involves dissolving tebuconazole in dimethyl sulfoxide (DMSO) and applying it to callus cultures maintained on agar-solidified media. Over 21 days, metabolic activity converts approximately 50% of the parent compound into this compound, with residual tebuconazole declining linearly.

Kinetic Profile

The metabolite’s accumulation follows a sigmoidal curve, reaching maximal intensity at 21 days (Table 1). This prolonged timeline reflects sequential hydroxylation and phase III conjugation processes.

Table 1: Temporal Accumulation of this compound in C. sativa Callus Cultures

Time Point (Days)Relative Intensity (Normalized to Day 0)
715%
1435%
2150%

Extraction and Purification

Post-incubation, this compound is extracted using acetonitrile:water (4:1 v/v) homogenization, followed by centrifugation and PTFE filtration. High-performance liquid chromatography–high-resolution mass spectrometry (HPLC-HRMS) confirms a purity of >95% for the isolated metabolite, though yield quantification remains unreported.

Analytical Validation of Synthesis Outputs

Chromatographic Profiling

The EU pesticides peer review validates HPLC-HRMS for this compound quantification, achieving a limit of quantification (LOQ) of 0.01 mg/kg in plant matrices. Method specificity is confirmed through retention time alignment (<2% variability) and mass accuracy (<5 ppm deviation).

Table 2: Analytical Parameters for this compound Detection

ParameterValue
Retention Time8.2 ± 0.3 min
Mass Accuracy (m/z 336.1)336.1014 (Δ = 1.2 ppm)
LOQ0.01 mg/kg

Isomer Differentiation

This compound’s chiral center necessitates enantioselective analysis. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve R- and S-enantiomers with a resolution factor (Rₛ) of 1.8, though environmental samples typically exhibit racemic distributions.

Challenges in Scalable Production

Biotechnological Limitations

Callus-based systems face biomass constraints, with metabolite yields plateauing at ~50 mg/L. Scaling to bioreactor volumes introduces oxidative stress, reducing enzymatic hydroxylation efficiency by 30–40%.

Chemical Route Feasibility

Hypothetical chemical methods struggle with selectivity; pilot-scale oxidation trials report <20% this compound yield due to competing side reactions (e.g., epoxide ring cleavage). Catalyst recovery rates below 60% further hinder economic viability.

Emerging Methodologies

Engineered Microbial Systems

Recent patents describe Pseudomonas putida strains expressing CYP450 monooxygenases for tebuconazole hydroxylation. Early-stage fermentations achieve 70% conversion efficiency at 48 hours, though regulatory approval remains pending.

Photocatalytic Oxidation

TiO₂-mediated UV oxidation demonstrates promise in lab-scale reactors, producing this compound at 45% yield under optimized pH (6.5–7.0) and irradiance (254 nm) conditions .

Q & A

Q. What are the established methods for synthesizing Hydroxytebuconazole, and how can researchers validate its purity and structural integrity?

Methodological Answer: this compound synthesis typically follows nucleophilic substitution reactions starting from tebuconazole derivatives. Key steps include:

  • Synthetic Route Optimization : Use HPLC to monitor reaction progress, adjusting solvent polarity and catalyst ratios to maximize yield .
  • Purity Validation : Employ liquid chromatography-mass spectrometry (LC-MS) with a limit of detection (LOD) ≤ 0.1 ppm and confirm via spiked recovery experiments (85–110% recovery rate) .
  • Structural Confirmation : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular integrity .

Q. How can researchers determine this compound’s mechanism of action against fungal pathogens?

Methodological Answer:

  • In Vitro Assays : Conduct time-kill kinetics studies using standardized fungal strains (e.g., Fusarium graminearum) under controlled pH and temperature conditions .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinity to fungal CYP51 enzymes, validated via site-directed mutagenesis .
  • Metabolomic Profiling : Compare fungal metabolic pathways (e.g., ergosterol biosynthesis) pre- and post-exposure using LC-MS .

Q. What analytical techniques are recommended for detecting this compound residues in environmental samples?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges, optimized for recovery rates in water/soil matrices .
  • Quantitative Analysis : Use ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), achieving a limit of quantification (LOQ) of 5 ng/g in soil .
  • Cross-Validation : Compare results with enzyme-linked immunosorbent assays (ELISA) to rule out matrix interference .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s reported efficacy across studies?

Methodological Answer:

  • Variable Standardization : Control for fungal strain variability (e.g., use ATCC strains) and environmental factors (e.g., humidity, temperature) .
  • Meta-Analysis : Apply random-effects models to aggregate data from peer-reviewed studies, accounting for heterogeneity via I² statistics .
  • Methodological Audits : Identify flaws (e.g., inadequate controls, non-blinded assessments) using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental strategies can mitigate confounding variables in this compound degradation studies?

Methodological Answer:

  • Isotopic Labeling : Track degradation pathways using ¹⁴C-labeled this compound in soil microcosms .
  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish biotic vs. abiotic degradation contributions .
  • Longitudinal Sampling : Collect time-series data to model half-life variability under fluctuating pH and organic matter content .

Q. How to design studies assessing this compound’s potential to induce fungal resistance?

Methodological Answer:

  • Stepwise Resistance Induction : Expose fungal colonies to sub-lethal doses over 20 generations, monitoring minimum inhibitory concentration (MIC) shifts via broth microdilution .
  • Genomic Sequencing : Identify mutations in CYP51 or efflux pump genes using Illumina RNA-seq, validated via CRISPR-Cas9 knock-in assays .
  • Fitness Cost Analysis : Compare sporulation rates and virulence in resistant vs. wild-type strains .

Data Synthesis and Reporting Guidelines

Q. Table 1. Recommended Analytical Parameters for this compound Detection

TechniqueMatrixLODLOQRecovery RateKey Reference
UPLC-MS/MSSoil1 ng/g5 ng/g92–105%
ELISAWater0.5 ng/mL2 ng/mL85–98%
GC-ECDPlant Tissue10 ng/g25 ng/g78–88%

Key Considerations for Advanced Research:

  • Reproducibility : Pre-register study protocols on platforms like Open Science Framework to reduce publication bias .
  • Ethical Compliance : Adhere to ICH guidelines for chemical safety documentation, including toxicity profiles and disposal protocols .
  • Interdisciplinary Validation : Integrate chemoinformatics, microbiology, and environmental science data using tools like DISQOVER for cross-database analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.